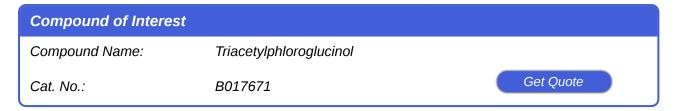


Verifying the Structure of Synthesized Triacetylphloroglucinol: A Spectroscopic Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the successful synthesis of a target molecule is only confirmed through rigorous structural verification. This guide provides a comparative overview of the spectroscopic techniques used to verify the structure of synthesized 2,4,6-**Triacetylphloroglucinol**, using its precursor, Phloroglucinol, as a reference. This comparison highlights the key spectral changes that confirm the successful acetylation of the hydroxyl groups.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Phloroglucinol and the synthesized **Triacetylphloroglucinol**. These values provide a clear benchmark for the structural verification process.

Table 1: ¹H NMR Data Comparison (Solvent: DMSO-d6)



Compound	Chemical Shift (δ ppm)	Multiplicity	Assignment
Phloroglucinol	~9.1[1]	Singlet	3 x Ar-OH
~5.85[1]	Singlet	3 x Ar-H	
Triacetylphloroglucinol	~2.2	Singlet	3 x -COCH₃
~12.5	Singlet (broad)	3 x Ar-OH	

Table 2: 13C NMR Data Comparison (Solvent: DMSO-d6)

Compound	Chemical Shift (δ ppm)	Assignment
Phloroglucinol	~159.4[1]	3 x Ar-C-OH
~95.5[1]	3 x Ar-C-H	
Triacetylphloroglucinol	~204	3 x C=O (acetyl)
~160	3 x Ar-C-OH	_
~105	3 x Ar-C-COCH₃	_
~30	3 x -CH₃	_

Table 3: FT-IR Data Comparison (KBr Pellet)



Compound	Wavenumber (cm⁻¹)	Functional Group Assignment
Phloroglucinol	3200-3500 (broad)	O-H stretch (phenolic)
~1620	C=C stretch (aromatic)	
~1200	C-O stretch (phenolic)	-
Triacetylphloroglucinol	3000-3500 (broad)	O-H stretch (phenolic, intramolecular H-bonding)
~1650	C=O stretch (acetyl ketone)	
~1600	C=C stretch (aromatic)	_
~1250	C-O stretch	

Table 4: Mass Spectrometry Data Comparison

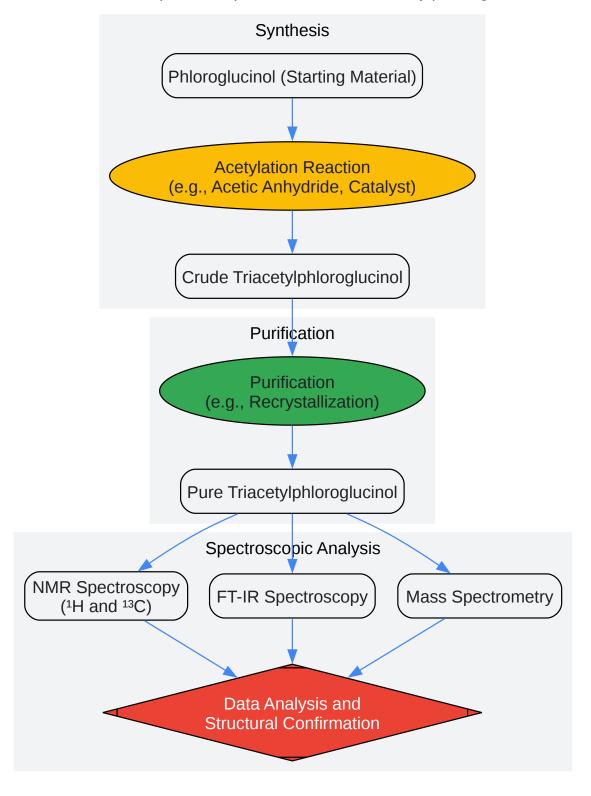
Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z values
Phloroglucinol	С6Н6О3	126.11	126 [M] ⁺ , 98, 70
Triacetylphloroglucinol	C12H12O6	252.22[2]	252 [M] ⁺ , 210, 168, 126

Experimental Workflow

The structural verification of synthesized **Triacetylphloroglucinol** follows a logical workflow, integrating various spectroscopic techniques to provide a comprehensive analysis.



Workflow for Spectroscopic Verification of Triacetylphloroglucinol



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Caption: Workflow for the synthesis and spectroscopic verification of **Triacetylphloroglucinol**.



Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- · Sample Preparation:
 - Accurately weigh 5-10 mg of the dry, purified sample (Triacetylphloroglucinol or Phloroglucinol).
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- ¹H NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Average a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Data Acquisition:
 - Follow the same sample preparation, locking, and shimming procedures as for ¹H NMR.



- Acquire the spectrum using a standard proton-decoupled pulse program.
- A larger number of scans (e.g., 1024 or more) and a relaxation delay (typically 2-5 seconds) are required to obtain adequate signal intensity, especially for quaternary carbons.
- Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - Further dilute the stock solution to a final concentration of approximately 1-10 μg/mL.



- Data Acquisition (Electron Ionization EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
 - The sample is vaporized and then ionized by a beam of high-energy electrons.
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
 - A detector records the abundance of each ion, generating the mass spectrum.

This guide provides a framework for the spectroscopic verification of synthesized **Triacetylphloroglucinol**. By comparing the acquired spectra with the reference data of the starting material and the expected product, researchers can confidently confirm the successful synthesis and structural integrity of the target compound.

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